Enhanced Cytotoxicity Against Colorectal Cancer Cells Compared to Unsubstituted Phenyl Analog
The 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-thiol exhibits superior cytotoxicity against HCT116 colorectal cancer cells compared to its unsubstituted phenyl analog. The fluorinated compound achieves an IC50 of 10.5 µM, while the unsubstituted 3-phenyl-1,2,4-oxadiazole-5-thiol is reported to have an IC50 of 17.33 µM in a related assay . This represents a ~40% improvement in potency, highlighting the significant impact of the fluorine substitution on anticancer activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.5 µM |
| Comparator Or Baseline | 3-Phenyl-1,2,4-oxadiazole-5-thiol (IC50 = 17.33 µM) |
| Quantified Difference | Target compound is ~1.65-fold more potent (lower IC50) in this comparison |
| Conditions | HCT116 colorectal cancer cell line; MTT or similar cell viability assay |
Why This Matters
This quantitative difference in potency directly impacts lead optimization and candidate selection in anticancer drug discovery, where even minor improvements in IC50 can be decisive.
